molecular formula C11H9FN2OS B1340331 N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide CAS No. 926250-03-5

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide

Cat. No. B1340331
M. Wt: 236.27 g/mol
InChI Key: HWGUYVXRNCYRPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide and related compounds involves various chemical reactions and starting materials. For instance, the synthesis of aromatic polyamides derived from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane was achieved through direct polycondensation with different dicarboxylic acids . Similarly, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide using different organic reagents . The synthesis of N-glycosyl-thiophene-2-carboxamides also involved a series of reactions, starting with per-O-acetylated analogues of the glycoconjugates . These examples demonstrate the versatility of synthetic methods for creating a variety of thiophene-2-carboxamide derivatives.

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been extensively studied. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the molecular conformation and potential interactions . Similarly, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated, revealing the arrangement of functional groups and overall geometry . These structural analyses are crucial for understanding the properties and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives are diverse. For instance, the Gewald synthesis technique was used to create 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was further reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . These reactions highlight the chemical reactivity of the thiophene-2-carboxamide moiety and its ability to form various derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives vary depending on their structure. The polyamides derived from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane exhibited good solubility in organic solvents, high thermal stability, and specific glass-transition and melting temperatures . The N-glycosyl-thiophene-2-carboxamides showed that the acetylated analogues had higher potency due to better cell membrane transport, and the conformational analysis revealed preferred s-cis conformations . These properties are essential for the application of these compounds in various fields, including materials science and pharmacology.

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

  • Biological Activities of Thiophene Derivatives : Thiophene derivatives have been found to possess a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Some thiophene compounds are in use as pharmaceuticals, such as Cefoxitin, Cephalothin, and Raltitrexed. The synthesis and modification of thiophene derivatives have attracted significant attention due to their potential applications in medicinal chemistry and other fields (D. Xuan, 2020).

Synthesis and Evaluation for Carcinogenicity

  • Synthesis and Carcinogenic Evaluation : A study on the synthesis of thiophene analogues of known carcinogens and their evaluation for potential carcinogenicity revealed insights into the chemical and biological behavior of such compounds. While in vitro tests indicated potential carcinogenicity, doubts were raised about their capability to induce tumors in vivo. This highlights the importance of thorough evaluation of new chemical entities for safety and biological effects (J. Ashby et al., 1978).

Fluorescent Probes for Zinc Ion Determination

  • Fluorescent Chemosensors Based on Thiophene Derivatives : Research into the development of fluorescent sensors based on thiophene derivatives for the detection of Zn2+ ions in environmental and biological applications has shown promising results. These derivatives have been modified to improve water solubility and cell membrane permeability, highlighting the versatility of thiophene derivatives in designing functional receptors for bio-imaging and sensing applications (Nur Syamimi Mohamad et al., 2021).

Future Directions

The future directions for “N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry. Thiophene derivatives are known to exhibit a variety of biological effects, making them a potential class of biologically active compounds .

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUYVXRNCYRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide

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